Cas no 431-35-6 (3-bromo-1,1,1-trifluoropropan-2-one)

3-bromo-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3,3,3-trifluoroacetone
- 3-Bromo-1,1,1-trifluoroacetone
- 1-Bromo-3,3,3-trifluoro-2-propanone
- 1-Bromo-3.3.3-trifluoroacetone
- 3-bromo-1,1,1-trifluoropropan-2-one
- 3-Bromo-1,1,1-trifluoro-2-propanone
- Bromotrifluoroacetone
- 3-Bromo-1,1,1-trifluoropropanone
- 2-Propanone, 3-bromo-1,1,1-trifluoro-
- 1,1,1-TRIFLUORO-3-BROMOPROPANONE
- ONZQYZKCUHFORE-UHFFFAOYSA-N
- 3-bromo-1,1,1-trifluoro-propan-2-one
- bromotrifloroacetone
- PubChem12663
- CF3COCH2Br
- KSC2
- 1,1,1-trifluoro-3-bromoacetone
- 3-Bromo-1,1,1-trifluoroacetone, 98%
- SCHEMBL71390
- B1240
- InChI=1/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H
- bromo-1,1,1-trifluoroacetone
- 1,1,1-trifluoro-3-bromo-acetone
- H10738
- 1-bromo-3,3,3-trifluoropropan-2-one
- C3H2BrF3O
- LS-12948
- CS-W013229
- MFCD00039237
- PD193105
- UNII-53REV65E85
- 3,3,3-trifluorobromoacetone
- 3-bromo-1,1, 1-trifluoroacetone
- 431-35-6
- EINECS 207-071-9
- FT-0615120
- AMY6805
- AKOS000119373
- Q-102554
- EN300-20482
- bromo-3,3,3-trifluoropropanone
- F0001-1189
- 53REV65E85
- NS00042864
- DTXSID30195690
- DB-051034
- STL138411
- DTXCID70118181
-
- MDL: MFCD00039237
- インチ: 1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2
- InChIKey: ONZQYZKCUHFORE-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C(C(F)(F)F)=O
- BRN: 1703387
計算された属性
- せいみつぶんしりょう: 189.92400
- どういたいしつりょう: 189.92411 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 97.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 190.95
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.839 g/mL at 25 °C(lit.)
- ゆうかいてん: <-80°C
- ふってん: 88°C(lit.)
- フラッシュポイント: 華氏度:41°f
摂氏度:5°c - 屈折率: n20/D 1.376(lit.)
- すいようせい: Immiscible with water.
- PSA: 17.07000
- LogP: 1.51270
- かんど: Lachrymatory
- FEMA: 2370
- ようかいせい: 使用できません
3-bromo-1,1,1-trifluoropropan-2-one セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H314
- 警告文: P210,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2924 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-34-37
- セキュリティの説明: S16-S26-S36/37/39-S45
- 福カードFコード:19
-
危険物標識:
- 危険レベル:3
- 危険レベル:3
- 包装グループ:II
- 包装等級:II
- セキュリティ用語:3
- リスク用語:R11; R34
- 包装カテゴリ:II
- ちょぞうじょうけん:かねんりょういき
3-bromo-1,1,1-trifluoropropan-2-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
3-bromo-1,1,1-trifluoropropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003820-25g |
1-Bromo-3,3,3-trifluoroacetone |
431-35-6 | >95% | 25g |
¥117.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56990-5g |
3-Bromo-1,1,1-trifluoropropan-2-one |
431-35-6 | 98% | 5g |
¥52.0 | 2022-04-28 | |
Enamine | EN300-20482-100.0g |
3-bromo-1,1,1-trifluoropropan-2-one |
431-35-6 | 93% | 100g |
$203.0 | 2023-05-03 | |
Oakwood | 001268-5g |
3-Bromo-1,1,1-trifluoroacetone |
431-35-6 | 98% | 5g |
$13.00 | 2024-07-19 | |
Life Chemicals | F0001-1189-10g |
3-bromo-1,1,1-trifluoropropan-2-one |
431-35-6 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Enamine | EN300-20482-0.05g |
3-bromo-1,1,1-trifluoropropan-2-one |
431-35-6 | 92% | 0.05g |
$19.0 | 2023-09-16 | |
eNovation Chemicals LLC | D955281-100g |
1-Bromo-3,3,3-Trifluoroacetone |
431-35-6 | 95% | 100g |
$185 | 2023-05-17 | |
TRC | B688405-100g |
1-Bromo-3,3,3-trifluoroacetone |
431-35-6 | 100g |
$ 666.00 | 2023-04-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019935-25g |
3-bromo-1,1,1-trifluoropropan-2-one |
431-35-6 | 97% | 25g |
¥194 | 2024-05-23 | |
Life Chemicals | F0001-1189-2.5g |
3-bromo-1,1,1-trifluoropropan-2-one |
431-35-6 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
3-bromo-1,1,1-trifluoropropan-2-one サプライヤー
3-bromo-1,1,1-trifluoropropan-2-one 関連文献
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V. M. Bangade,P. R. Mali,H. M. Meshram RSC Adv. 2021 11 2320
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2. Syntheses of some polyunsaturated trifluoromethyl ketones as potential phospholipase A2 inhibitorsAnne Kristin Holmeide,Lars Skatteb?l J. Chem. Soc. Perkin Trans. 1 2000 2271
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3. One-pot stereoselective synthesis of perfluoroalkylated (E?)-allylic alcohols mediated by Ti(OPri)4 and Ph3P?1Yanchang Shen,Yuming Zhang,Yuefen Zhou J. Chem. Soc. Perkin Trans. 1 1999 1759
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Lama A. Alshabani,Amit Kumar,Sam J. Willcocks,Gayathri Srithiran,Sanjib Bhakta,D. Fernando Estrada,Claire Simons RSC Med. Chem. 2022 13 1350
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K. Appalanaidu,Tulshiram Dadmal,N. Jagadeesh Babu,Ravindra M. Kumbhare RSC Adv. 2015 5 88063
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Qingsong Deng,Jun Gu,Huan Zhang,Youlai Zhang,Xiangtai Meng Org. Biomol. Chem. 2022 20 7424
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Robert K. Le?niak,Anna M. Rydzik,Jos J. A. G. Kamps,Amjad Kahn,Timothy D. W. Claridge,Christopher J. Schofield Chem. Commun. 2019 55 14717
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Maximilian Himmelsto?,Kevin Erharter,Eva Renard,Eric Ennifar,Christoph Kreutz,Ronald Micura Chem. Sci. 2020 11 11322
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Xiao-Hong Huang,Feng-Lin Liu,Ting-Feng Fu,Xiao Hu,Ya-Yu Wang,Bo Liu,Ming-Yu Teng,Guo-Li Huang Org. Biomol. Chem. 2023 21 6772
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Junwei Wang,Xiang Pan,Quanjin Rong,Lei Zhao,Lin Zhao,Weichen Dai,Kun Zhao,Lihong Hu RSC Adv. 2020 10 33455
3-bromo-1,1,1-trifluoropropan-2-oneに関する追加情報
Introduction to 3-bromo-1,1,1-trifluoropropan-2-one (CAS No. 431-35-6) and Its Emerging Applications in Chemical Biology
3-bromo-1,1,1-trifluoropropan-2-one, identified by the chemical identifier CAS No. 431-35-6, is a fluorinated carbonyl compound that has garnered significant attention in the field of chemical biology due to its versatile reactivity and structural features. This compound belongs to a class of molecules that exhibit unique electronic properties arising from the presence of fluorine atoms, which can modulate the reactivity and selectivity of functional groups. The structural motif of 3-bromo-1,1,1-trifluoropropan-2-one combines a carbonyl group with a brominated branched alkyl chain, making it a valuable intermediate in synthetic chemistry and drug discovery.
The bromine substituent at the third carbon position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures. Meanwhile, the trifluoromethyl group at the first carbon enhances metabolic stability and lipophilicity, attributes that are highly desirable in pharmaceutical applications. These features have positioned 3-bromo-1,1,1-trifluoropropan-2-one as a key building block in the synthesis of bioactive molecules.
In recent years, fluorinated compounds have been extensively studied for their potential in medicinal chemistry due to their ability to improve drug properties such as bioavailability, binding affinity, and resistance to enzymatic degradation. The fluorine atoms in 3-bromo-1,1,1-trifluoropropan-2-one contribute to its stability under various reaction conditions while also influencing its interaction with biological targets. This has led to its incorporation into the development of novel therapeutic agents targeting diverse diseases.
One of the most compelling applications of 3-bromo-1,1,1-trifluoropropan-2-one is in the synthesis of small-molecule inhibitors for enzymes involved in metabolic pathways. For instance, recent studies have demonstrated its utility in generating inhibitors for kinases and proteases that play critical roles in cancer and inflammation. The bromine atom allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic scaffolds that mimic natural product structures.
The compound’s reactivity also makes it valuable in material science applications. Fluorinated molecules are known for their low surface energy and thermal stability, making them suitable for use in advanced materials like coatings and adhesives. Additionally, the trifluoromethyl group enhances the electronic properties of polymers derived from 3-bromo-1,1,1-trifluoropropan-2-one, leading to materials with improved conductivity or optical characteristics.
Advances in computational chemistry have further expanded the utility of 3-bromo-1,1,1-trifluoropropan-2-one by enabling predictive modeling of its interactions with biological targets. Machine learning algorithms trained on large datasets of fluorinated compounds have been used to design derivatives of this molecule with enhanced potency and selectivity. Such computational approaches are accelerating the discovery pipeline by reducing the reliance on trial-and-error experimentation.
The synthesis of 3-bromo-1,1,1-trifluoropropan-2-one itself is an area of active research. Recent developments have focused on optimizing synthetic routes to improve yield and reduce environmental impact. Catalytic methods employing transition metals have been particularly effective in achieving high selectivity during bromination and fluorination steps. These advancements not only enhance efficiency but also align with green chemistry principles by minimizing waste generation.
In conclusion,3-bromo-1,1,1-trifluoropropan-2-one (CAS No. 431-35-6) represents a fascinating compound with broad applications across chemical biology and material science. Its unique structural features—combining a carbonyl group with bromine and trifluoromethyl substituents—make it an indispensable tool for synthetic chemists and drug developers alike. As research continues to uncover new methodologies for its utilization,3-bromo-1,1,1-trifluoropropan-2-one is poised to remain at the forefront of innovation in these fields.
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